Methyl 5-bromo-3-(trifluoromethoxy)picolinate
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Overview
Description
Methyl 5-bromo-3-(trifluoromethoxy)picolinate is a chemical compound with the molecular formula C8H5BrF3NO2 It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and a trifluoromethoxy group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-(trifluoromethoxy)picolinate typically involves the bromination of a suitable picolinic acid derivative followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The trifluoromethoxy group can be introduced using trifluoromethanol in the presence of a suitable catalyst. The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-(trifluoromethoxy)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would result in a biaryl compound.
Scientific Research Applications
Methyl 5-bromo-3-(trifluoromethoxy)picolinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-(trifluoromethoxy)picolinate depends on its application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the trifluoromethoxy group and the bromine atom, which can stabilize intermediates and facilitate reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-3-(trifluoromethyl)picolinate
- Methyl 5-bromo-3-methoxypicolinate
- Methyl 5-bromo-3-fluoropicolinate
Uniqueness
Methyl 5-bromo-3-(trifluoromethoxy)picolinate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This makes it particularly useful in applications requiring strong electron-withdrawing groups and specific steric interactions.
Properties
Molecular Formula |
C8H5BrF3NO3 |
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Molecular Weight |
300.03 g/mol |
IUPAC Name |
methyl 5-bromo-3-(trifluoromethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5BrF3NO3/c1-15-7(14)6-5(16-8(10,11)12)2-4(9)3-13-6/h2-3H,1H3 |
InChI Key |
CCZBLAOAHOXPIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)OC(F)(F)F |
Origin of Product |
United States |
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